molecular formula C19H16N2 B11783961 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Katalognummer: B11783961
Molekulargewicht: 272.3 g/mol
InChI-Schlüssel: PUUCWDOSCKYSKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine: is a heterocyclic compound that features a pyrrolo[3,4-C]pyridine core with two phenyl groups attached to the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylamine with a suitable pyridine derivative under acidic or basic conditions to facilitate cyclization and formation of the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyridine core .

Wirkmechanismus

The mechanism of action of 1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing various biochemical pathways .

Eigenschaften

Molekularformel

C19H16N2

Molekulargewicht

272.3 g/mol

IUPAC-Name

1,1-diphenyl-2,3-dihydropyrrolo[3,4-c]pyridine

InChI

InChI=1S/C19H16N2/c1-3-7-16(8-4-1)19(17-9-5-2-6-10-17)18-11-12-20-13-15(18)14-21-19/h1-13,21H,14H2

InChI-Schlüssel

PUUCWDOSCKYSKX-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C=CN=C2)C(N1)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.